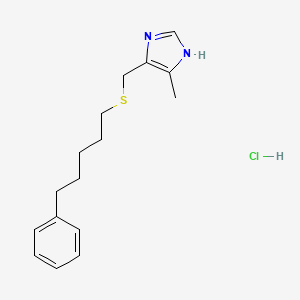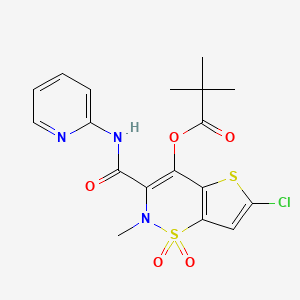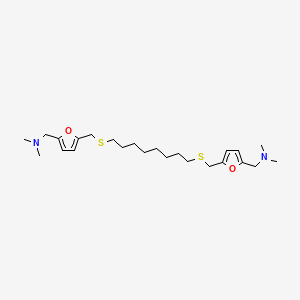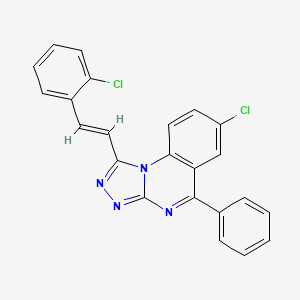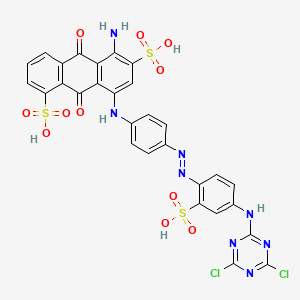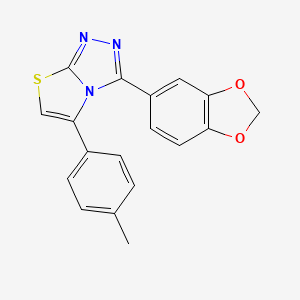
Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メチルフェニル)- は、複素環式化合物の一種である複雑な有機化合物です。 これらの化合物は、窒素、酸素、硫黄などの炭素以外の原子を少なくとも1つ含む環状構造を特徴としています。 この化合物のユニークな構造は、化学、生物学、医学など、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メチルフェニル)- の合成は、通常、複数段階の有機反応を伴います。 このプロセスは、チアゾール環とトリアゾール環の調製から始まり、その後、それらを融合させてチアゾロ-トリアゾールコアを形成します。 ベンゾジオキソール基とメチルフェニル基の導入は、さまざまな置換反応によって達成できます。 これらの反応で使用される一般的な試薬には、ハロゲン化化合物、有機金属試薬、パラジウムや銅錯体などの触媒などがあります。
工業生産方法
工業的な設定では、この化合物の製造には、収量と純度を最大化するように反応条件を最適化する必要があります。 これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術が含まれる場合があります。
化学反応の分析
反応の種類
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メチルフェニル)- は、以下の化学反応など、さまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を改変したりするために酸化することができます。
還元: 還元反応は、酸素含有基を削除したり、二重結合を単結合に変換したりするために使用できます。
置換: この化合物は、求核置換反応または求電子置換反応に参加して、1つの官能基を別の官能基と置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤または求電子剤などがあります。 反応条件は、目的の変換によって異なりますが、通常、制御された温度、溶媒、触媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つ化合物を生成する可能性があり、還元は、より単純な炭化水素を生成する可能性があります。 置換反応は、さまざまな官能基を導入することができ、元の化合物の多様な誘導体につながります。
科学研究への応用
化学: この化合物は、医薬品や農薬など、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: そのユニークな構造は、生体高分子と相互作用することを可能にするため、創薬や開発の候補となっています。
医学: この化合物は、抗菌、抗ウイルス、抗がんなどの生物活性を示す可能性があり、治療目的で注目されています。
工業: その化学的特性は、ポリマーやコーティングなどの新しい材料の開発に役立つ可能性があります。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it of interest for therapeutic applications.
Industry: Its chemical properties may make it useful in the development of new materials, such as polymers or coatings.
作用機序
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メチルフェニル)- の作用機序は、分子標的との特定の相互作用に依存します。 これらの標的には、酵素、受容体、または生体経路に関与する他のタンパク質が含まれる場合があります。 この化合物は、これらの標的に結合してその活性を調節することにより、効果を発揮し、細胞プロセスを変化させる可能性があります。
類似の化合物との比較
類似の化合物
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メチルフェニル)- に類似の化合物には、以下のものなど、縮合環構造を持つ他の複素環式化合物があります。
ベンゾチアゾール: チアゾール環にベンゼン環が縮合した化合物。
トリアゾロベンゾジアゼピン: トリアゾール環がベンゾジアゼピンコアに縮合した化合物。
チアゾロピリジン: チアゾール環がピリジン環に縮合した化合物。
独自性
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メチルフェニル)- の独自性は、官能基と環状構造の特定の組み合わせにあります。 このユニークな配置は、異なる化学的および生物学的特性を付与する可能性があり、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)- include other heterocyclic compounds with fused ring structures, such as:
Benzothiazoles: Compounds containing a benzene ring fused to a thiazole ring.
Triazolobenzodiazepines: Compounds with a triazole ring fused to a benzodiazepine core.
Thiazolopyridines: Compounds with a thiazole ring fused to a pyridine ring.
Uniqueness
The uniqueness of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)- lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
140424-03-9 |
|---|---|
分子式 |
C18H13N3O2S |
分子量 |
335.4 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C18H13N3O2S/c1-11-2-4-12(5-3-11)14-9-24-18-20-19-17(21(14)18)13-6-7-15-16(8-13)23-10-22-15/h2-9H,10H2,1H3 |
InChIキー |
DZGDNVRYWXJYPT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


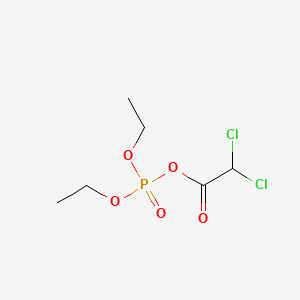
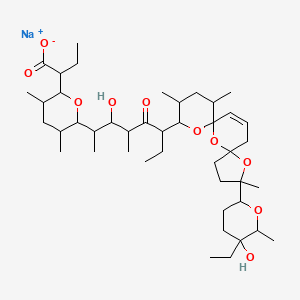
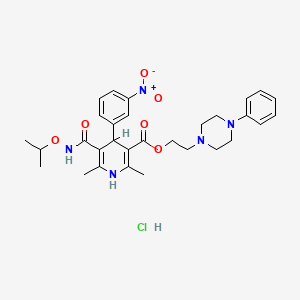
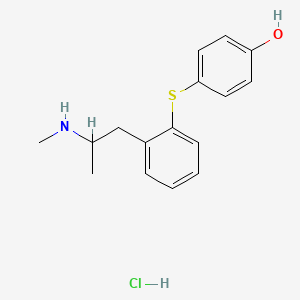

![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
